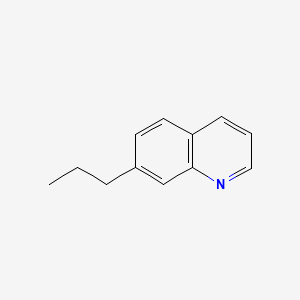

7-Propylquinoline

Description

BenchChem offers high-quality 7-Propylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Propylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

7661-59-8 |

|---|---|

Molecular Formula |

C12H13N |

Molecular Weight |

171.24 g/mol |

IUPAC Name |

7-propylquinoline |

InChI |

InChI=1S/C12H13N/c1-2-4-10-6-7-11-5-3-8-13-12(11)9-10/h3,5-9H,2,4H2,1H3 |

InChI Key |

COTJHRWDWDQJRQ-UHFFFAOYSA-N |

SMILES |

CCCC1=CC2=C(C=CC=N2)C=C1 |

Canonical SMILES |

CCCC1=CC2=C(C=CC=N2)C=C1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-Propylquinoline: Pathways and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, valued for its presence in a wide array of pharmacologically active compounds.[1] 7-Propylquinoline, a specifically substituted derivative, presents a key structural motif for targeted therapeutic development. This technical guide provides an in-depth analysis of the principal synthetic pathways for 7-propylquinoline, with a focus on the underlying reaction mechanisms and practical experimental considerations. We will explore classical methodologies, including the Combes, Doebner-von Miller, and Friedländer syntheses, alongside a discussion of modern catalytic approaches. Each section is designed to provide not only a procedural outline but also the causal logic behind experimental choices, empowering researchers to adapt and optimize these methods for their specific applications.

Introduction: The Significance of 7-Propylquinoline

Quinoline and its derivatives are heterocyclic aromatic compounds that are fundamental to numerous natural products and synthetic drugs, exhibiting a broad spectrum of biological activities including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The substitution pattern on the quinoline ring is critical in defining its pharmacological profile. The 7-propyl substitution, in particular, offers a lipophilic handle that can modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as membrane permeability and protein-ligand interactions. Understanding the efficient and regioselective synthesis of 7-propylquinoline is therefore of paramount importance for the development of novel therapeutics.

This guide will dissect the most relevant synthetic strategies, providing detailed protocols and mechanistic insights to facilitate the reproducible and scalable synthesis of this key chemical entity.

Classical Synthesis Pathways for 7-Propylquinoline

Several named reactions have been established as robust methods for the synthesis of the quinoline core. The selection of a particular pathway often depends on the availability of starting materials, desired substitution patterns, and reaction scalability.

The Combes Synthesis

The Combes synthesis, first reported in 1888, is a reliable method for preparing substituted quinolines through the acid-catalyzed reaction of an aniline with a β-diketone.[3][4] For the synthesis of 7-propylquinoline, 3-propylaniline would be the logical starting aniline.

The reaction proceeds through a series of well-defined steps, initiated by the condensation of the aniline with the β-diketone.

-

Enamine Formation: The reaction begins with the acid-catalyzed nucleophilic attack of the aniline on one of the carbonyl groups of the β-diketone.[4][5] Subsequent dehydration leads to the formation of a Schiff base, which tautomerizes to the more stable enamine intermediate.[4][6]

-

Cyclization: The enamine, activated by the electron-donating nitrogen, undergoes an intramolecular electrophilic aromatic substitution. The rate-determining step is the annulation of the molecule.[4]

-

Dehydration and Aromatization: A final acid-catalyzed dehydration of the cyclic intermediate results in the formation of the aromatic quinoline ring.[4]

Caption: The Combes synthesis pathway for 7-propylquinoline.

-

Materials: 3-propylaniline, acetylacetone (2,4-pentanedione), concentrated sulfuric acid, ethanol, sodium bicarbonate solution, ethyl acetate, anhydrous magnesium sulfate.

-

Procedure:

-

In a round-bottom flask, dissolve 3-propylaniline (1 equivalent) and acetylacetone (1.1 equivalents) in ethanol.

-

Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (2-3 equivalents) with constant stirring. The use of a strong acid is crucial for both the initial condensation and the final cyclization and dehydration steps.[4][7]

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.

-

Cool the mixture to room temperature and carefully pour it over crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude 7-propyl-2,4-dimethylquinoline by column chromatography on silica gel.

-

The Doebner-von Miller Reaction

The Doebner-von Miller reaction is a versatile method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[8] This reaction often uses a Lewis acid or a strong Brønsted acid as a catalyst.[8] To synthesize 7-propylquinoline, 3-propylaniline would be reacted with an appropriate α,β-unsaturated aldehyde or ketone, such as crotonaldehyde.

The mechanism of the Doebner-von Miller reaction is complex and has been a subject of debate. A widely accepted pathway involves the following key transformations:

-

Michael Addition: The reaction is initiated by the 1,4-conjugate addition (Michael addition) of the aniline to the α,β-unsaturated carbonyl compound.[8]

-

Cyclization and Dehydration: The resulting amino-carbonyl intermediate undergoes an intramolecular cyclization. Subsequent dehydration leads to a dihydroquinoline intermediate.

-

Oxidation: The dihydroquinoline is then oxidized to the aromatic quinoline product. An oxidizing agent, which can be an external reagent or another molecule of the α,β-unsaturated carbonyl compound acting as a hydrogen acceptor, is required for this final aromatization step.[9]

Caption: The Doebner-von Miller reaction pathway.

-

Materials: 3-propylaniline, crotonaldehyde, hydrochloric acid, an oxidizing agent (e.g., arsenic pentoxide or nitrobenzene), ethanol.

-

Procedure:

-

To a solution of 3-propylaniline (1 equivalent) in ethanol, add concentrated hydrochloric acid.

-

Slowly add crotonaldehyde (2 equivalents) to the stirred mixture. The α,β-unsaturated carbonyl compound can be generated in situ in some variations of this reaction.[8]

-

Add the oxidizing agent to the reaction mixture.

-

Heat the reaction to reflux for several hours. Monitor the reaction by TLC.

-

After completion, cool the reaction and neutralize with a base (e.g., NaOH solution).

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the resulting 7-propyl-2-methylquinoline by column chromatography or distillation.

-

The Friedländer Synthesis

The Friedländer synthesis is a straightforward and widely used method for quinoline synthesis, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.[2][10] To synthesize 7-propylquinoline, one would ideally start with 2-amino-4-propylbenzaldehyde and a simple ketone like acetone.

Two primary mechanistic pathways are proposed for the Friedländer synthesis:[11]

-

Aldol Condensation First: The initial step is an aldol condensation between the 2-aminoaryl carbonyl compound and the α-methylene carbonyl compound. The resulting aldol adduct then undergoes dehydration, followed by intramolecular cyclization via imine formation and subsequent aromatization to yield the quinoline.[10][11]

-

Schiff Base Formation First: Alternatively, the reaction can begin with the formation of a Schiff base between the amino group of the 2-aminoaryl carbonyl and the carbonyl of the other reactant. This is followed by an intramolecular aldol-type condensation and subsequent dehydration to form the quinoline ring.[11]

The reaction can be catalyzed by either acids or bases.[10]

Caption: The two proposed mechanisms for the Friedländer synthesis.

-

Materials: 2-amino-4-propylbenzaldehyde, acetone, sodium hydroxide or p-toluenesulfonic acid, ethanol.

-

Procedure:

-

In a flask, dissolve 2-amino-4-propylbenzaldehyde (1 equivalent) in ethanol.

-

Add a catalytic amount of either a base (e.g., aqueous sodium hydroxide) or an acid (e.g., p-toluenesulfonic acid). The choice of catalyst can influence the reaction rate and yield.[10]

-

Add acetone (a slight excess, e.g., 1.5 equivalents).

-

Heat the mixture to reflux for 6-12 hours, monitoring by TLC.

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Add water to the residue and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify the crude 7-propylquinoline by column chromatography.

-

Modern Catalytic Approaches

While classical methods are robust, modern organic synthesis has seen a shift towards more efficient and environmentally benign catalytic systems. These often involve transition-metal catalysts and can offer milder reaction conditions and higher yields.

Recent advances include:

-

Transition Metal-Catalyzed Reactions: Catalysts based on palladium, copper, iron, and silver have been employed to enhance the efficiency and selectivity of quinoline synthesis through multicomponent reactions.[12]

-

Aerobic Oxidation: Some modern methods utilize oxygen from the air as the oxidant, which is a greener alternative to traditional oxidizing agents.[7]

-

Catalyst-Free Syntheses: In certain cases, particularly with highly activated substrates, catalyst-free conditions can be achieved, simplifying the reaction workup and reducing waste.[13] For instance, the reaction of m-phenylenediamine with 1,3-diketones containing a trifluoromethyl group can proceed without a catalyst to yield 7-aminoquinolines.[13]

Comparative Analysis of Synthesis Routes

| Synthesis Method | Starting Materials | Key Reagents/Catalysts | Advantages | Disadvantages |

| Combes | Aniline, β-Diketone | Strong acid (e.g., H₂SO₄) | Good for 2,4-disubstituted quinolines, uses readily available starting materials.[4] | Requires strongly acidic conditions, which may not be suitable for sensitive substrates. |

| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Acid (Lewis or Brønsted), Oxidizing agent | Versatile, can generate a variety of substitution patterns.[14] | Can produce complex mixtures of products, mechanism is not always straightforward. |

| Friedländer | 2-Aminoaryl Aldehyde/Ketone, α-Methylene Carbonyl | Acid or Base | High regioselectivity, straightforward purification.[2][10] | The required 2-aminoaryl carbonyl starting materials can be challenging to synthesize. |

| Modern Catalytic | Varies (e.g., Anilines, Alcohols, Ketones) | Transition metals (Pd, Cu, Fe), Photoredox catalysts | Milder reaction conditions, higher yields, better atom economy, greener processes.[12][15][16] | Catalysts can be expensive and may require specialized handling. |

Purification and Characterization

Regardless of the synthetic pathway chosen, the purification and characterization of the final product are crucial for ensuring its identity and purity.

-

Purification: Common purification techniques for quinoline derivatives include:

-

Column Chromatography: Using silica gel or alumina with a suitable eluent system (e.g., hexane/ethyl acetate).

-

Recrystallization: If the product is a solid, recrystallization from an appropriate solvent can yield highly pure material.

-

Distillation: For liquid products, distillation under reduced pressure can be an effective purification method.

-

-

Characterization: The structure and purity of the synthesized 7-propylquinoline should be confirmed using a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

-

Conclusion

The synthesis of 7-propylquinoline can be achieved through several well-established classical methods, each with its own set of advantages and limitations. The choice of the most appropriate synthetic route will depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the specific substitution pattern required. For researchers in drug development, the Friedländer synthesis often offers the most direct and regioselective route, provided the necessary 2-aminoaryl carbonyl precursor is accessible. As the field of organic synthesis continues to evolve, modern catalytic methods will likely offer increasingly efficient, sustainable, and versatile alternatives for the construction of this important heterocyclic scaffold.

References

-

quimicaorganica.org. (n.d.). Combes synthesis of quinolines. Retrieved from [Link]

-

Scribd. (n.d.). Combes Quinoline Synthesis PDF. Retrieved from [Link]

-

Wikipedia. (2023). Combes quinoline synthesis. Retrieved from [Link]

-

Organic Chemistry. (2021, August 25). Combes Quinoline Synthesis Mechanism [Video]. YouTube. Retrieved from [Link]

-

Al-Ostath, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20687-20717. Retrieved from [Link]

-

Wikipedia. (2023). Friedländer synthesis. Retrieved from [Link]

-

Wang, Y., et al. (2019). Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. ACS Omega, 4(5), 8961-8968. Retrieved from [Link]

-

IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

-

MDPI. (2020). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]

-

MDPI. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Retrieved from [Link]

-

PubMed. (1996). Purification and characterization of a proline-rich antibacterial peptide, with sequence similarity to bactenecin-7, from the haemocytes of the shore crab, Carcinus maenas. Retrieved from [Link]

-

MDPI. (2019). Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. Retrieved from [Link]

-

Wikipedia. (2023). Doebner–Miller reaction. Retrieved from [Link]

-

Frontiers. (n.d.). Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. Retrieved from [Link]

-

PubMed. (2021). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Retrieved from [Link]

-

ResearchGate. (n.d.). The Friedländer quinoline synthesis of 7. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp2)–C(sp2) bond scission of styrenes. Retrieved from [Link]

-

PubMed. (1977). Purification and Characterization of Spiralin, the Main Protein of the Spiroplasma Citri Membrane. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

-

ResearchGate. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. Retrieved from [Link]

-

Brieflands. (n.d.). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Retrieved from [Link]

-

Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]

-

International Journal of Scientific & Technology Research. (n.d.). Copper Catalyzed Sustainable Synthesis Of Quinolines. Retrieved from [Link]

-

PubMed. (2022). Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. Retrieved from [Link]

-

Gate Chemistry. (2018, July 15). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines [Video]. YouTube. Retrieved from [Link]

Sources

- 1. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. Combes synthesis of quinolines [quimicaorganica.org]

- 7. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 12. State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. iipseries.org [iipseries.org]

- 15. mdpi.com [mdpi.com]

- 16. ijstr.org [ijstr.org]

Spectroscopic Characterization of 7-Propylquinoline: A Technical Guide for Structural Elucidation

This guide provides an in-depth technical analysis of the expected spectroscopic data for 7-Propylquinoline. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet. It offers a predictive framework grounded in fundamental principles and established data for analogous structures. In the absence of a consolidated, publicly available experimental dataset for 7-Propylquinoline, this guide serves as an expert-level benchmark for its synthesis, identification, and structural verification. We will explore the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) signatures, explain the rationale behind these predictions, and provide robust, self-validating experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Architecture

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. For 7-Propylquinoline, we can predict the ¹H and ¹³C NMR spectra by considering the distinct chemical environments of the quinoline core and the attached n-propyl group. The electron-withdrawing nature of the nitrogen atom and the aromatic ring currents create a characteristic deshielding pattern for the heterocyclic protons, while the aliphatic propyl chain will exhibit more upfield signals.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the six aromatic protons of the quinoline ring system and the seven protons of the propyl side chain. The signals will be split into specific multiplets according to the n+1 rule, where 'n' is the number of adjacent non-equivalent protons. The analysis is based on known data for the quinoline scaffold and typical alkyl chain behavior.[1][2]

Table 1: Predicted ¹H NMR Chemical Shifts (δ), Multiplicities, and Integration for 7-Propylquinoline

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| H-2 | 8.8 - 9.0 | Doublet of doublets (dd) | 1H | Strongly deshielded by adjacent nitrogen and ring current. |

| H-8 | 8.0 - 8.2 | Doublet (d) | 1H | Peri-position to nitrogen, experiencing strong deshielding. |

| H-4 | 8.0 - 8.2 | Doublet (d) | 1H | Deshielded by ring current and proximity to the heterocyclic ring. |

| H-5 | 7.7 - 7.9 | Doublet (d) | 1H | Standard aromatic proton on the carbocyclic ring. |

| H-6 | 7.4 - 7.6 | Doublet of doublets (dd) | 1H | Influenced by adjacent protons at C-5 and the propyl group at C-7. |

| H-3 | 7.3 - 7.5 | Doublet of doublets (dd) | 1H | Coupled to both H-2 and H-4. |

| -CH₂- (α to ring) | 2.8 - 3.0 | Triplet (t) | 2H | Benzylic protons, deshielded by the aromatic ring. |

| -CH₂- (middle) | 1.7 - 1.9 | Sextet | 2H | Aliphatic proton environment, split by adjacent CH₃ and CH₂ groups. |

| -CH₃ (terminal) | 0.9 - 1.1 | Triplet (t) | 3H | Terminal methyl group, most upfield signal. |

| Predicted values are based on a standard deuterated chloroform (CDCl₃) solvent and a 400 MHz spectrometer. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum for 7-Propylquinoline should display 12 distinct signals, corresponding to the 9 carbons of the quinoline ring and the 3 carbons of the propyl chain. Quaternary carbons (those without attached protons) are expected to show signals of lower intensity.[3]

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for 7-Propylquinoline

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C-2 | 150 - 152 | Carbon adjacent to nitrogen, highly deshielded. |

| C-8a (Quaternary) | 147 - 149 | Bridgehead carbon adjacent to nitrogen. |

| C-7 (Quaternary) | 143 - 145 | Aromatic carbon bearing the propyl substituent. |

| C-4 | 135 - 137 | Deshielded aromatic methine carbon. |

| C-5 | 128 - 130 | Aromatic methine carbon. |

| C-4a (Quaternary) | 127 - 129 | Bridgehead carbon. |

| C-8 | 126 - 128 | Aromatic methine carbon. |

| C-6 | 125 - 127 | Aromatic methine carbon. |

| C-3 | 121 - 123 | Aromatic methine carbon. |

| -CH₂- (α to ring) | 37 - 39 | Benzylic carbon, deshielded by the ring. |

| -CH₂- (middle) | 24 - 26 | Standard aliphatic carbon. |

| -CH₃ (terminal) | 13 - 15 | Terminal methyl carbon, most upfield signal. |

| Predicted values are based on a standard deuterated chloroform (CDCl₃) solvent. |

Experimental Protocol for NMR Spectroscopy

This protocol ensures the acquisition of high-quality, verifiable NMR data.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified 7-Propylquinoline sample.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[4]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse proton spectrum.

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Co-add 16 to 32 scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

Use a sufficient number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) to ensure the detection of quaternary carbons.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum to the central peak of the CDCl₃ triplet at 77.16 ppm.

-

Integrate the peaks in the ¹H spectrum and analyze the chemical shifts and coupling constants.

-

NMR Analysis Workflow

Diagram 1: NMR Analysis Workflow

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is ideal for identifying the functional groups within a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations. For 7-Propylquinoline, the spectrum will be a composite of absorptions from the aromatic quinoline system and the aliphatic propyl group.

Predicted IR Spectrum

The IR spectrum can be divided into the functional group region (>1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹). Key absorptions are predicted as follows.[5][6][7]

Table 3: Predicted Characteristic IR Absorption Bands for 7-Propylquinoline

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak | Characteristic of sp² C-H bonds in the quinoline ring. |

| 2960 - 2850 | Aliphatic C-H Stretch | Strong | Asymmetric and symmetric stretching of CH₃ and CH₂ groups in the propyl chain. |

| 1620 - 1580 | Aromatic C=C & C=N Stretch | Medium-Strong | Multiple bands are expected due to the conjugated ring system of quinoline. |

| 1510 - 1450 | Aromatic C=C Stretch | Medium-Strong | Further evidence of the aromatic core. |

| 1470 - 1430 | Aliphatic C-H Bend | Medium | Scissoring and bending vibrations of the CH₂ and CH₃ groups. |

| 900 - 675 | Aromatic C-H Out-of-Plane Bend | Strong | The pattern of these strong bands in the fingerprint region can be diagnostic of the substitution pattern on the benzene ring.[8] |

Experimental Protocol for IR Spectroscopy

Attenuated Total Reflectance (ATR) is a modern, rapid method for obtaining high-quality IR spectra of liquid samples.[6]

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or ZnSe) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related absorptions from the sample spectrum.

-

-

Sample Analysis:

-

Place a single drop of purified 7-Propylquinoline directly onto the center of the ATR crystal.

-

Lower the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform an ATR correction if necessary, although modern software often does this automatically.

-

Label the significant peaks with their corresponding wavenumbers.

-

IR Analysis Workflow

Diagram 2: ATR-FTIR Analysis Workflow

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For 7-Propylquinoline, we can predict the molecular ion and a characteristic fragmentation pathway.

Predicted Mass Spectrum

Using standard Electron Ionization (EI), the molecule will be ionized and fragmented.

-

Molecular Formula: C₁₂H₁₃N

-

Molecular Weight: 171.24 g/mol

The mass spectrum is expected to show a prominent molecular ion peak (M⁺·) at m/z = 171 . Given the stability of the aromatic system, this peak should be relatively intense.

The most significant fragmentation is predicted to arise from benzylic cleavage, which is the cleavage of the bond between the α- and β-carbons of the propyl group. This is a highly favored pathway as it results in a stable, resonance-stabilized benzylic-type cation.

-

Fragmentation Pathway: Loss of an ethyl radical (•CH₂CH₃, 29 Da) from the molecular ion.

[C₁₂H₁₃N]⁺· → [C₁₀H₈N-CH₂]⁺ + •CH₂CH₃

-

Major Fragment Ion: A strong peak is expected at m/z = 142 (171 - 29). This would be the base peak or one of the most intense peaks in the spectrum.

Other minor fragments corresponding to the loss of a methyl radical or further fragmentation of the quinoline ring may be observed but are expected to be of much lower intensity.

Experimental Protocol for Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for the analysis of volatile compounds like 7-Propylquinoline.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~100 ppm) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

-

GC Method:

-

Injector: Set to 250 °C with a split ratio (e.g., 50:1) to prevent column overloading.

-

Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm, DB-5ms or equivalent).

-

Oven Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280 °C.

-

Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

-

-

MS Method:

-

Interface Temperature: Set to 280 °C to prevent condensation.

-

Ion Source: Use standard Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Scan a mass range of m/z 40-400 to ensure detection of the molecular ion and relevant fragments.

-

-

Data Analysis:

-

Examine the total ion chromatogram (TIC) to identify the peak corresponding to 7-Propylquinoline.

-

Extract the mass spectrum for that peak.

-

Identify the molecular ion peak (M⁺·) at m/z 171.

-

Identify the major fragment ion at m/z 142 and correlate it with the predicted benzylic cleavage.

-

Mass Spectrometry Analysis Workflow

Diagram 3: GC-MS Analysis Workflow

Conclusion

The structural elucidation of 7-Propylquinoline relies on a synergistic interpretation of NMR, IR, and MS data. This guide provides a comprehensive, theory-backed prediction of its key spectroscopic features. The ¹H and ¹³C NMR spectra are expected to confirm the connectivity of the propyl group at the C-7 position and the integrity of the quinoline core. The IR spectrum will verify the presence of aromatic and aliphatic C-H bonds and the characteristic vibrations of the heterocyclic ring system. Finally, mass spectrometry will confirm the molecular weight of 171 amu and show a characteristic benzylic cleavage fragment at m/z 142. The detailed protocols provided herein offer a robust framework for any researcher undertaking the synthesis or analysis of this compound, ensuring data integrity and confident structural assignment.

References

-

The Royal Society of Chemistry. (2018). Supplementary Information. [Link]

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Propylquinoline. PubChem. [Link]

-

Bernstein, L. S., et al. (n.d.). The 3800-550 cm-1 (2.63-18.18 m) IR spectra of quinoline (C9H7N)... ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). Rational design, synthesis of some quinolinone-Schiff bases/ pyridazino[4,5-c]quinolinones with potent anti-lung cancer and antituberculosis performance. [Link]

-

Déziel, E., et al. (n.d.). Electrospray/mass spectrometric identification and analysis of 4-hydroxy-2-alkylquinolines (HAQs) produced by Pseudomonas aeruginosa. PubMed. [Link]

-

Bernstein, L. S., et al. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. [Link]

-

National Center for Biotechnology Information. (n.d.). Spectroscopic characterization and photoinduced processes of 4-oxoquinoline derivatives. [Link]

-

ResearchGate. (2017). Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. [Link]

-

National Center for Biotechnology Information. (n.d.). Quantitative mass spectrometry imaging: therapeutics & biomolecules. [Link]

-

MDPI. (2022). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. [Link]

-

MDPI. (n.d.). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. [Link]

-

National Center for Biotechnology Information. (n.d.). Mass spectrometry-based proteomics data from thousands of HeLa control samples. [Link]

-

Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

ResearchGate. (n.d.). Supplementary Materials (Spectral Data and NMR Spectra of Compounds). [Link]

-

ResearchGate. (n.d.). Analysis of the Chemical Constituents of Rhodobryum roseum Based on UHPLC-Q-Exactive Orbitrap Mass Spectrometry. [Link]

-

University of Calgary. (n.d.). Ch13 - Sample IR spectra. [Link]

-

National Center for Biotechnology Information. (2022). Accurate Quantum Chemical Spectroscopic Characterization of Glycolic Acid: A Route Toward its Astrophysical Detection. [Link]

-

Doc Brown's Chemistry. (n.d.). propylamine low high resolution 1H proton nmr spectrum. [Link]

-

Chem Help ASAP. (2022). sample 13C NMR spectra of compounds with common functional groups. YouTube. [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

ResearchGate. (n.d.). 1H-NMR spectra of HQ and PHQ. [Link]

-

Silverstein, R. M., et al. (2011). Chem 117 Reference Spectra Spring 2011. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. propylamine low high resolution 1H proton nmr spectrum of propanaamine analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. researchgate.net [researchgate.net]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochemistry.org]

7-Propylquinoline CAS number and molecular weight

An In-depth Technical Guide to 7-Propylquinoline: Properties, Synthesis, and Applications

Introduction

Quinoline, a heterocyclic aromatic organic compound, and its derivatives are fundamental scaffolds in medicinal chemistry and materials science.[1] The fusion of a benzene ring and a pyridine ring results in a structure with a wide range of chemical reactivity and biological activity. Among the myriad of quinoline derivatives, alkyl-substituted quinolines, particularly propylquinolines, have garnered interest for their potential applications in various fields. This guide provides a comprehensive overview of 7-Propylquinoline, including its chemical properties, synthesis, and potential applications, with a focus on providing researchers, scientists, and drug development professionals with a practical and in-depth understanding of this compound.

Physicochemical Properties of Propylquinoline Isomers

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃N | PubChem |

| Molecular Weight | 171.24 g/mol | [2][3] |

| CAS Number (7-Propylquinoline) | Not Assigned | N/A |

| CAS Number (2-Propylquinoline) | 1613-32-7 | [3] |

| CAS Number (6-Propylquinoline) | 7661-58-7 | [2] |

Synthesis of 7-Propylquinoline

The synthesis of 7-substituted quinolines can be achieved through various established methods for quinoline ring formation, followed by the introduction of the propyl group, or by utilizing a starting material already containing the propyl substituent. A common and versatile method for quinoline synthesis is the Doebner-von Miller reaction , which involves the reaction of an α,β-unsaturated aldehyde or ketone with an aniline in the presence of an acid catalyst.

Hypothetical Synthesis of 7-Propylquinoline via Doebner-von Miller Reaction

This protocol outlines a plausible, though not experimentally verified, synthesis of 7-Propylquinoline. The rationale behind this approach is the use of a readily available substituted aniline to direct the cyclization to the desired 7-position.

Reactants:

-

3-Propylaniline

-

Crotonaldehyde

-

Hydrochloric Acid (concentrated)

-

Oxidizing agent (e.g., arsenic pentoxide or nitrobenzene)

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine one molar equivalent of 3-propylaniline with three molar equivalents of crotonaldehyde.

-

Acid Catalysis: Slowly add concentrated hydrochloric acid to the mixture with constant stirring. The reaction is typically exothermic and should be cooled in an ice bath if necessary.

-

Oxidation: Introduce a suitable oxidizing agent to the reaction mixture. The choice of oxidizing agent is critical for the dehydrogenation of the initially formed dihydroquinoline intermediate to the aromatic quinoline.

-

Reflux: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and neutralize it with a base, such as sodium hydroxide solution, until it is alkaline.

-

Extraction: Extract the aqueous mixture with an organic solvent like dichloromethane or diethyl ether.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield 7-Propylquinoline.

Potential Applications in Drug Discovery and Research

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] While 7-Propylquinoline itself has not been extensively studied, its structural similarity to other bioactive quinolines suggests several potential areas of application.

-

Anticancer Agents: Many quinoline derivatives have been developed as anticancer drugs, often targeting specific signaling pathways in cancer cells.[4] The propyl group at the 7-position could modulate the lipophilicity and steric properties of the molecule, potentially influencing its interaction with biological targets.

-

Antimicrobial Agents: The quinoline core is present in several antibacterial and antimalarial drugs. Further investigation of 7-Propylquinoline could reveal potential antimicrobial activities.

-

CNS Drug Discovery: The physicochemical properties of a molecule, such as lipophilicity, play a crucial role in its ability to cross the blood-brain barrier. The addition of a propyl group can significantly alter these properties, making 7-Propylquinoline a candidate for exploration in the development of drugs targeting the central nervous system.[5]

Characterization and Analytical Methods

The characterization of newly synthesized 7-Propylquinoline would rely on standard analytical techniques to confirm its structure and purity.

-

High-Performance Liquid Chromatography (HPLC): HPLC with a Diode-Array Detector (DAD) is a powerful tool for assessing the purity of the compound and for method development in analytical procedures.[6]

-

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of 7-Propylquinoline (171.24 g/mol ).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the unambiguous structural elucidation of the molecule, confirming the position of the propyl group on the quinoline ring.

Visualizations

Chemical Structure of Propylquinoline Isomers

Caption: 2D structures of 6-Propylquinoline and 2-Propylquinoline.

General Synthesis Workflow for 7-Propylquinoline

Caption: A generalized workflow for the synthesis of 7-Propylquinoline.

References

-

Baxendale Group, Durham University. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]

-

The Good Scents Company. isopropyl quinoline, 135-79-5. [Link]

-

PubChem. 7-Hydroxyquinoline. [Link]

-

PubChem. 6-Propylquinoline. [Link]

-

PubChem. 2-Propylquinoline. [Link]

-

National Center for Biotechnology Information. Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. [Link]

-

ResearchGate. Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. [Link]

-

National Center for Biotechnology Information. Application of Quinoline Ring in Structural Modification of Natural Products. [Link]

- Google Patents.

-

PubMed. Analytical methods for quality control of propolis. [Link]

-

PubMed. Recent Progress in the Development of Quinoline Derivatives for the Exploitation of Anti-Cancer Agents. [Link]

-

SciSpace. Synthesis of derivatives of quinoline. [Link]

-

PubChem. 7-Aminoquinoline. [Link]

-

Organic Chemistry Portal. Synthesis of quinolines. [Link]

-

National Center for Biotechnology Information. PubChem applications in drug discovery: a bibliometric analysis. [Link]

-

National Center for Biotechnology Information. Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]

Sources

- 1. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-Propylquinoline | C12H13N | CID 588470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Propylquinoline | C12H13N | CID 74166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Recent Progress in the Development of Quinoline Derivatives for the Exploitation of Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Pharmacological Potential of 7-Propylquinoline: A Technical Guide for Drug Discovery Professionals

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline scaffold, a bicyclic heterocycle comprising a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[1] Its derivatives exhibit a remarkable breadth of pharmacological activities, forming the basis of numerous clinically approved drugs.[1][2] This guide provides an in-depth exploration of the potential biological activities of a specific, lesser-studied derivative, 7-Propylquinoline. Given the nascent stage of research on this particular molecule, we will extrapolate its potential based on the well-established bioactivities of the broader quinoline class and the principles of structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical entities for therapeutic intervention.

Anticipated Biological Activities of 7-Propylquinoline

While direct experimental evidence for 7-Propylquinoline is limited, the extensive body of research on quinoline derivatives allows for informed predictions of its potential biological activities. The primary areas of interest include anticancer, antimicrobial, and neuroprotective effects.[2][3]

Potential Anticancer Activity

Quinoline derivatives are well-documented as potent anticancer agents, acting through a variety of mechanisms.[4] These include the inhibition of tyrosine kinases, disruption of microtubule polymerization, and induction of apoptosis.[5] Notably, studies on 7-substituted quinolines suggest that this position is crucial for cytotoxic activity. Research has shown that 7-R-4-substituted quinoline derivatives are predominantly cytotoxic compounds.[6]

Hypothesized Mechanism of Action:

The propyl group at the 7-position, being an electron-donating alkyl group, may influence the electron density of the quinoline ring system, potentially enhancing its interaction with biological targets. One plausible mechanism is the inhibition of critical enzymes involved in cancer cell proliferation, such as topoisomerases or protein kinases.

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol describes a standard method for evaluating the cytotoxic effects of a compound, such as 7-Propylquinoline, on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Culture:

-

Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.[7]

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

-

Cell Seeding:

-

Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

-

Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of 7-Propylquinoline in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution to obtain a range of desired concentrations.

-

Replace the culture medium in the 96-well plates with fresh medium containing the different concentrations of 7-Propylquinoline. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Etoposide).[7]

-

-

Incubation:

-

Incubate the plates for 24, 48, or 72 hours.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Data Presentation: Representative Cytotoxicity Data for Quinoline Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 7h (a quinazolinone derivative) | MCF-7 (Breast) | 0.08 ± 0.0072 | [7] |

| 7i (a quinazolinone derivative) | A549 (Lung) | 0.09 ± 0.0053 | [7] |

| 7j (a quinazolinone derivative) | PC3 (Prostate) | 0.07 ± 0.0061 | [7] |

Note: This table presents data for structurally related compounds to illustrate the potential potency of quinoline-based scaffolds.

Predicted Antimicrobial Activity

The quinoline core is a key pharmacophore in many antibacterial and antifungal agents.[4] For instance, quinoline-based hydroxyimidazolium hybrids have demonstrated significant activity against various bacterial and fungal pathogens.[8] The mechanism of action often involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair.[9]

Hypothesized Mechanism of Action:

7-Propylquinoline may exert its antimicrobial effects by intercalating with bacterial DNA or by inhibiting key enzymes in bacterial metabolic pathways. The lipophilicity imparted by the propyl group could enhance its ability to penetrate bacterial cell membranes.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of a compound against bacterial strains.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Step-by-Step Methodology:

-

Bacterial Culture Preparation:

-

Inoculate a single colony of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) into a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Incubate at 37°C until the culture reaches the logarithmic growth phase.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

-

-

Compound Preparation:

-

Prepare a stock solution of 7-Propylquinoline in an appropriate solvent.

-

Perform serial twofold dilutions of the compound in a 96-well microtiter plate containing broth medium.

-

-

Inoculation:

-

Add the standardized bacterial suspension to each well of the microtiter plate.

-

Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

-

Incubation:

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

Data Presentation: Representative MIC Values for Quinoline Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Hybrid 7b | S. aureus | 2 | [8] |

| Hybrid 7a | M. tuberculosis H37Rv | 20 | [8] |

| Hybrid 7b | M. tuberculosis H37Rv | 10 | [8] |

Note: This table showcases the antimicrobial potential of quinoline-based compounds.

Potential Neuroprotective Effects

Certain quinoline derivatives have demonstrated neuroprotective properties, making them interesting candidates for the treatment of neurodegenerative diseases.[1][2] Their mechanisms of action in this context often involve antioxidant and anti-inflammatory activities.[1]

Hypothesized Mechanism of Action:

7-Propylquinoline may exhibit neuroprotective effects by scavenging reactive oxygen species (ROS) and reducing oxidative stress in neuronal cells. Additionally, it might modulate inflammatory pathways within the central nervous system.

Experimental Protocol: In Vitro Neuroprotection Assay

This protocol describes an assay to evaluate the neuroprotective effects of a compound against oxidative stress-induced cell death in a neuronal cell line.

Principle: This assay measures the ability of a compound to protect neuronal cells from damage induced by an oxidizing agent, such as hydrogen peroxide (H2O2). Cell viability is assessed using the MTT assay.

Step-by-Step Methodology:

-

Cell Culture:

-

Culture a human neuroblastoma cell line (e.g., SH-SY5Y) in a suitable medium.

-

Differentiate the cells into a neuronal phenotype by treating them with retinoic acid.

-

-

Compound Pre-treatment:

-

Seed the differentiated cells into 96-well plates.

-

Pre-treat the cells with various concentrations of 7-Propylquinoline for 24 hours.

-

-

Induction of Oxidative Stress:

-

Expose the cells to a neurotoxic concentration of H2O2 for a specified period (e.g., 24 hours). Include a control group that is not exposed to H2O2.

-

-

Cell Viability Assessment:

-

Perform the MTT assay as described in the anticancer activity protocol to determine the percentage of cell viability.

-

-

Data Analysis:

-

Compare the viability of cells pre-treated with 7-Propylquinoline and exposed to H2O2 with that of cells exposed to H2O2 alone. An increase in cell viability indicates a neuroprotective effect.

-

Visualization of Key Concepts

Diagram 1: General Workflow for In Vitro Bioactivity Screening

Caption: A generalized workflow for the in vitro evaluation of the biological activities of a test compound.

Diagram 2: Hypothesized Anticancer Mechanism of Quinoline Derivatives

Caption: Potential mechanisms of anticancer action for quinoline derivatives.

Synthesis of 7-Propylquinoline

The synthesis of quinoline and its derivatives can be achieved through several named reactions, including the Skraup, Doebner-von Miller, and Friedländer syntheses. For 7-propylquinoline, a plausible synthetic route would involve a variation of the Skraup synthesis, starting from p-propylaniline.

General Synthetic Scheme:

Caption: A simplified representation of the Skraup synthesis for 7-Propylquinoline.

Conclusion and Future Directions

While specific biological data for 7-Propylquinoline remains to be elucidated, the extensive literature on quinoline derivatives provides a strong foundation for predicting its potential as a bioactive molecule. Based on structure-activity relationships, 7-Propylquinoline is a promising candidate for investigation as an anticancer, antimicrobial, and neuroprotective agent. The experimental protocols detailed in this guide provide a robust framework for initiating such studies. Future research should focus on the synthesis and in-depth biological evaluation of 7-Propylquinoline to validate these hypotheses and uncover its therapeutic potential.

References

-

Al-Ostoot, F. H., Al-Ghorbani, M., K. Al-Majedy, Y., & Al-Amiery, A. A. (2021). Design, synthesis, in-silico studies and apoptotic activity of novel amide enriched 2-(1H)- quinazolinone derivatives. PLOS ONE, 16(8), e0255245. [Link]

-

Boyarskaya, N. V., Boyarskiy, V. P., & Kartsev, V. G. (2020). Cytotoxic activity of 7-R-4-substituted quinoline. Biointerface Research in Applied Chemistry, 10(6), 6825-6830. [Link]

-

A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines. (2025). Journal of Antimicrobial Chemotherapy. [Link]

-

de Oliveira, C. B., de Souza, A. C. C., da Silva, A. C., de Faria, P. C. P., de Almeida, M. V., & de Castro, S. L. (2020). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules, 25(18), 4258. [Link]

-

Antibacterial Activity and Chemical Composition of Popular Plant Essential Oils and Their Positive Interactions in Combination. (2023). Molecules. [Link]

-

Shelar, U. B., & Bachhav, N. D. (2022). Review on Antimicrobial Activity of Quinoline. International Journal of Scientific Research in Science and Technology, 9(3), 1-10. [Link]

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2023). Molecules. [Link]

-

Structure-activity relationship of anticancer drug candidate quinones. (2020). Future Oncology, 16(36), 3047-3063. [Link]

-

Cytotoxic effects of synthesized quinoline derivatives on the viability of MCF-7 and MDA-MB-231 cancer cells and 184A1 normal cells following a 24-h incubation period. (2022). ResearchGate. [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). Molecules. [Link]

-

Investigating biological activity spectrum for novel quinoline analogues. (2014). International Journal of Molecular Sciences, 15(11), 20542-20561. [Link]

-

Neuroprotective efficacy of quinazoline type phosphodiesterase 7 inhibitors in cellular cultures and experimental stroke model. (2012). European Journal of Medicinal Chemistry, 48, 144-153. [Link]

-

Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. (2022). Molecules, 27(20), 6825. [Link]

-

Biologically active quinoline and quinazoline alkaloids part I. (2017). Medicinal Research Reviews, 37(2), 315-388. [Link]

-

3-substituted 7-phenyl-pyrroloquinolinones show potent cytotoxic activity in human cancer cell lines. (2008). Journal of Medicinal Chemistry, 51(1), 115-125. [Link]

-

Design, Synthesis, and Structure-Activity Relationship of 7-Propanamide Benzoxaboroles as Potent Anticancer Agents. (2019). Journal of Medicinal Chemistry, 62(15), 7088-7104. [Link]

-

A novel quinoline molecular probe and the derived functionalized gold nanoparticles: sensing properties and cytotoxicity studies in MCF-7 human breast cancer cells. (2018). Dalton Transactions, 47(39), 13915-13926. [Link]

-

Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). (2025). Current Medicinal Chemistry. [Link]

-

Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). Molecules. [Link]

-

Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). Chemistry, 5(4), 166. [Link]

-

Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. (2023). Molecules. [Link]

-

Neuroprotective and antioxidant properties of new quinolylnitrones in in vitro and in vivo cerebral ischemia models. (2023). Redox Biology, 60, 102613. [Link]

-

Novel Quinolylnitrones Combining Neuroprotective and Antioxidant Properties. (2011). Journal of Medicinal Chemistry, 54(21), 7624-7635. [Link]

-

(PDF) Structure-activity relationship of anticancer drug candidate quinones. (2021). ResearchGate. [Link]

-

Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. (2025). Frontiers in Chemistry. [Link]

-

Synthesis and Biological Screening of Pyrano[3,2-c]quinoline Analogues as Anti-inflammatory and Anticancer Agents. (2021). Molecules, 26(11), 3321. [Link]

-

Design and Evaluation of Quinoline-derived Fluorophores for Labeling Amyloid Beta 1–42 in Alzheimer's Disease. (2026). ACS Omega. [Link]

-

Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (2023). RSC Advances, 13(28), 19163-19175. [Link]

Sources

- 1. Neuroprotective and antioxidant properties of new quinolylnitrones in in vitro and in vivo cerebral ischemia models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijsrm.humanjournals.com [ijsrm.humanjournals.com]

- 5. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scilit.com [scilit.com]

- 7. Design, synthesis, in-silico studies and apoptotic activity of novel amide enriched 2-(1H)- quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]

The Skraup Synthesis: A Comprehensive Technical Guide to the Preparation of 7-Substituted Quinolines

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of a Classic Reaction

First reported by Czech chemist Zdenko Hans Skraup in 1880, the Skraup synthesis is a powerful and enduring method for the direct synthesis of the quinoline scaffold.[1] This reaction involves the treatment of a primary aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[2][3] The quinoline ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmaceuticals, including the antimalarial drug chloroquine. The synthesis of 7-substituted quinolines is of particular interest as this substitution pattern is found in a variety of biologically active compounds.

This technical guide provides an in-depth exploration of the Skraup synthesis with a specific focus on its application for the preparation of 7-substituted quinolines. It will delve into the reaction mechanism, provide detailed experimental protocols, discuss critical parameters for optimization, and address the inherent challenges of regioselectivity.

The Core Mechanism: A Stepwise Annulation

The Skraup synthesis proceeds through a series of well-established steps, initiated by the acid-catalyzed dehydration of glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[4] The subsequent steps involve the nucleophilic addition of the aniline, cyclization, dehydration, and a final oxidation to yield the aromatic quinoline ring system.

A critical aspect of this mechanism when employing a meta-substituted aniline is the regioselectivity of the electrophilic cyclization step. The substituent on the aniline ring directs the position of the newly formed heterocyclic ring, leading to the potential for both 5- and 7-substituted quinoline isomers.

Figure 1: Generalized mechanism of the Skraup synthesis for a 7-substituted quinoline.

Navigating Regioselectivity: The 5- vs. 7-Substitution Challenge

The synthesis of 7-substituted quinolines via the Skraup reaction is inherently linked to the challenge of regioselectivity. When a meta-substituted aniline is used as the starting material, the electrophilic cyclization can occur at either of the positions ortho to the amino group, leading to a mixture of the 5- and 7-substituted isomers.[5]

The directing effect of the substituent on the aniline ring plays a crucial role in determining the ratio of these isomers. Generally, electron-donating groups (EDGs) at the meta position tend to favor the formation of the 7-substituted quinoline, while electron-withdrawing groups (EWGs) often lead to a higher proportion of the 5-substituted isomer. However, steric hindrance can also significantly influence the outcome.

Figure 2: Regiochemical outcomes of the Skraup synthesis with a meta-substituted aniline.

Experimental Protocols: A Practical Guide

While the Skraup reaction is a powerful tool, it is notoriously exothermic and can be violent if not properly controlled.[6] The use of a moderator, such as ferrous sulfate, is highly recommended to ensure a smoother reaction profile.[3] Below is a representative protocol for the synthesis of a 7-substituted quinoline, which should be adapted based on the specific substrate and desired scale.

Synthesis of 7-Chloroquinaldine (Doebner-von Miller Variation)

This protocol utilizes crotonaldehyde instead of glycerol, a variation known as the Doebner-von Miller reaction.[7][8]

Materials:

-

m-Chloroaniline

-

Crotonaldehyde (85% aqueous solution)

-

Hydrochloric acid (6N)

-

Zinc chloride (ZnCl₂)

-

Ammonium hydroxide (concentrated)

-

Ethyl ether

-

2-Propanol

-

Silica gel for column chromatography

-

Methylene chloride

-

Ethyl acetate

Procedure:

-

A solution of m-chloroaniline (0.2 mol) in 100 mL of 6N HCl is brought to reflux.

-

85% aqueous crotonaldehyde (0.21 mol) is added dropwise with stirring.

-

The mixture is refluxed for an additional 45 minutes.

-

After cooling, the mixture is extracted with ethyl ether to remove tars.

-

To the vigorously stirred aqueous solution, zinc chloride (0.20 mol) is added, which may form a tan gum.

-

The mixture is then refluxed for three hours, resulting in a clear brown solution.

-

Upon cooling, a gummy solid of the quinaldine HCl-ZnCl₂ complex is formed. This is filtered and triturated with 2-propanol followed by ethyl ether and dried.

-

The 7-chloroquinaldine is isolated by dissolving the complex in 150 mL of water and 50 mL of concentrated ammonium hydroxide.

-

The crude product is obtained by concentration of the aqueous layer.

-

Purification is achieved by flash chromatography on silica gel using a mixture of methylene chloride and ethyl acetate (98:2) as the eluent to afford the 7-chloroquinaldine.[9]

Figure 3: Experimental workflow for the synthesis of 7-chloroquinaldine.

Critical Parameters and Optimization

The yield and regioselectivity of the Skraup synthesis for 7-substituted quinolines are highly dependent on several factors. Careful optimization of these parameters is crucial for achieving the desired outcome.

| Parameter | Effect on Yield and Regioselectivity | Field-Proven Insights |

| Substituent on Aniline | Electron-donating groups (e.g., -CH₃, -OCH₃) generally favor 7-substitution. Electron-withdrawing groups (e.g., -NO₂, -Cl) can decrease the overall yield and may favor 5-substitution. | The reaction of m-toluidine yields a mixture of 5- and 7-methylquinoline. The reaction of m-nitroaniline also produces a mixture of 5- and 7-nitroquinoline.[10] |

| Oxidizing Agent | The choice of oxidizing agent can significantly impact the reaction's vigor and yield. Common oxidizing agents include nitrobenzene, arsenic pentoxide, and ferric salts. | Nitrobenzene often serves as both the oxidant and a solvent.[11] Arsenic acid is reported to result in a less violent reaction.[11] |

| Reaction Temperature | The Skraup reaction is typically conducted at elevated temperatures (100-140 °C).[12] Insufficient temperature can lead to incomplete reaction, while excessive heat can promote tar formation and decrease yield. | Gradual heating and careful temperature control are essential to manage the exothermic nature of the reaction. |

| Moderator | The use of a moderator like ferrous sulfate is crucial for controlling the reaction rate and preventing it from becoming dangerously violent. | Ferrous sulfate is thought to act as an oxygen carrier, allowing for a more controlled oxidation process.[6] |

Scope and Limitations

The Skraup synthesis is a versatile method applicable to a wide range of substituted anilines. However, it has its limitations. The harsh acidic and high-temperature conditions can be incompatible with sensitive functional groups. Furthermore, the formation of isomeric mixtures when using meta-substituted anilines necessitates careful purification to isolate the desired 7-substituted product. For some target molecules, alternative quinoline synthesis methods, such as the Friedländer or Combes syntheses, may offer better regiocontrol and milder reaction conditions.[13][14]

Conclusion

The Skraup synthesis remains a cornerstone of heterocyclic chemistry, providing a direct and atom-economical route to the quinoline scaffold. For the synthesis of 7-substituted quinolines, a thorough understanding of the factors governing regioselectivity is paramount. By carefully selecting the starting materials, optimizing reaction conditions, and employing appropriate safety precautions, researchers can effectively utilize this classic reaction to access a diverse range of 7-substituted quinolines for applications in drug discovery and materials science.

References

-

Skraup reaction - Wikipedia. [Link]

-

The Skraup Synthesis of Quinolines - Organic Reactions. [Link]

-

Preparation and Properties of Quinoline. [Link]

-

On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed. [Link]

-

The Skraup Synthesis of Quinolines - ResearchGate. [Link]

-

Doebner–Miller reaction - Wikipedia. [Link]

-

The Skraup Synthesis of Quinolines - ResearchGate. [Link]

-

Synthesis of 7-chloroquinaldine - PrepChem.com. [Link]

- US6103904A - Skraup reaction process for synthesizing quinolones - Google P

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. [Link]

-

Synthesis of derivatives of quinoline. - SciSpace. [Link]

-

Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH. [Link]

-

On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | The Journal of Organic Chemistry - ACS Publications. [Link]

-

Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. [Link]

-

A review on synthetic investigation for quinoline- recent green approaches - Taylor & Francis. [Link]

-

Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | The Journal of Organic Chemistry - ACS Publications. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. organicreactions.org [organicreactions.org]

- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. uop.edu.pk [uop.edu.pk]

- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 8. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. researchgate.net [researchgate.net]

- 11. Skraup reaction - Wikipedia [en.wikipedia.org]

- 12. CN101638382B - Method for preparing 7-chloroquinaldine by utilizing phase-transfer reaction - Google Patents [patents.google.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. iipseries.org [iipseries.org]

An In-depth Technical Guide to the Synthesis and Significance of 7-Propylquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-propylquinoline, a substituted quinoline of interest in medicinal chemistry and materials science. While a singular "discovery" of this specific isomer is not prominently documented, its existence is a logical extension of the rich history of quinoline chemistry. This guide will first delve into the historical context, exploring the classic synthetic methodologies that would have enabled the creation of 7-propylquinoline in the late 19th and early 20th centuries. It will then transition to a detailed, contemporary protocol for its synthesis, leveraging modern palladium-catalyzed cross-coupling reactions. The narrative emphasizes the causal relationships behind experimental choices, providing a self-validating framework for the described protocols. Finally, the guide will touch upon the known and potential biological significance of alkylquinolines, providing a rationale for the continued interest in this class of compounds.

Historical Context: The Dawn of Quinoline Synthesis

The story of 7-propylquinoline is intrinsically linked to the broader history of quinoline chemistry. The parent molecule, quinoline, was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge.[1] However, it was the development of robust synthetic methods in the latter half of the 19th century that truly unlocked the vast chemical space of quinoline derivatives. For a hypothetical early synthesis of 7-propylquinoline, chemists of the era would have turned to one of two landmark reactions: the Skraup synthesis or the Doebner-von Miller reaction.

The Skraup Synthesis: A Vigorous Path to Quinolines

First reported by Czech chemist Zdenko Hans Skraup in 1880, the Skraup synthesis is a powerful method for the preparation of quinolines.[2] The archetypal reaction involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene.[2][3]

To synthesize 7-propylquinoline via this method, a chemist would have started with p-propylaniline. The reaction proceeds through a series of steps, beginning with the dehydration of glycerol by sulfuric acid to form acrolein.[3][4] The p-propylaniline then undergoes a Michael addition to the acrolein, followed by an acid-catalyzed cyclization and subsequent oxidation to yield the aromatic 7-propylquinoline.[5]

Hypothetical Skraup Synthesis of 7-Propylquinoline:

-

Starting Material: p-Propylaniline

-

Reagents: Glycerol, concentrated sulfuric acid, and an oxidizing agent (e.g., nitrobenzene or arsenic pentoxide).[3]

-

Challenge: The Skraup reaction is notoriously exothermic and can be difficult to control.[3] The use of a moderator, such as ferrous sulfate, is often necessary to temper the reaction's vigor.[2]

Caption: Hypothetical Skraup Synthesis of 7-Propylquinoline.

The Doebner-von Miller Reaction: A More Versatile Approach

A variation of the Skraup synthesis, the Doebner-von Miller reaction, reported in 1881, offers greater versatility.[3] This method utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of a wider range of substituted quinolines.[6]

For the synthesis of 7-propylquinoline, p-propylaniline would be reacted with an α,β-unsaturated aldehyde, such as crotonaldehyde (which would yield 2-methyl-7-propylquinoline) or acrolein itself. The reaction is typically catalyzed by a strong acid, like hydrochloric acid or sulfuric acid, and often involves an in-situ formation of the α,β-unsaturated carbonyl compound from the aldol condensation of simpler aldehydes or ketones.[3]

Hypothetical Doebner-von Miller Synthesis of 7-Propylquinoline:

-

Starting Material: p-Propylaniline

-

Reagents: An α,β-unsaturated carbonyl compound (e.g., acrolein), and a strong acid (e.g., HCl).[6]

-

Mechanism: The reaction is believed to proceed through a conjugate addition of the aniline to the α,β-unsaturated carbonyl, followed by cyclization and oxidation.[3]

Caption: Hypothetical Doebner-von Miller Synthesis of 7-Propylquinoline.

Modern Synthetic Approach: Precision through Palladium Catalysis

While the classic methods are historically significant, they often suffer from harsh reaction conditions, low yields, and a lack of regioselectivity. Modern organic synthesis offers a plethora of more efficient and selective methods for the construction of substituted quinolines. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, have become indispensable tools for the precise installation of substituents onto heterocyclic scaffolds.

A robust and high-yielding modern approach to 7-propylquinoline involves a two-step sequence: a Sonogashira coupling to introduce a three-carbon chain, followed by a reduction.

Step 1: Sonogashira Coupling of 7-Bromoquinoline with Propyne

The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[7][8] In this proposed synthesis, commercially available 7-bromoquinoline serves as the electrophilic partner, and propyne provides the three-carbon backbone of the propyl group.

Experimental Protocol: Synthesis of 7-(Prop-1-yn-1-yl)quinoline

| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| 7-Bromoquinoline | 208.05 | 1.0 g | 4.81 |

| Bis(triphenylphosphine)palladium(II) dichloride | 701.90 | 169 mg | 0.24 (5 mol%) |

| Copper(I) iodide | 190.45 | 46 mg | 0.24 (5 mol%) |

| Triethylamine | 101.19 | 15 mL | - |

| Propyne | 40.06 | (excess) | - |

| Toluene | - | 20 mL | - |

Procedure:

-

To a dry, 100 mL three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, add 7-bromoquinoline (1.0 g, 4.81 mmol), bis(triphenylphosphine)palladium(II) dichloride (169 mg, 5 mol%), and copper(I) iodide (46 mg, 5 mol%).

-

Flush the flask with argon for 10 minutes.

-